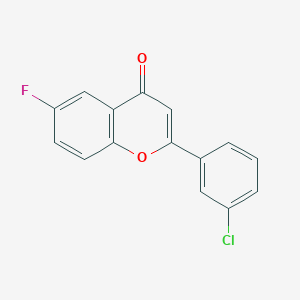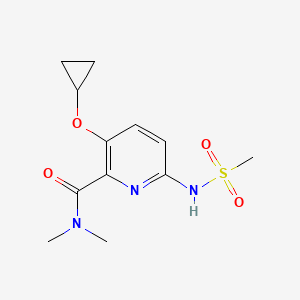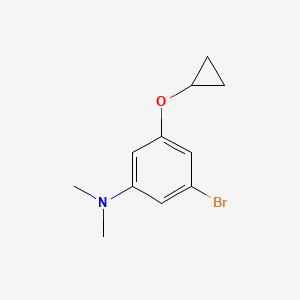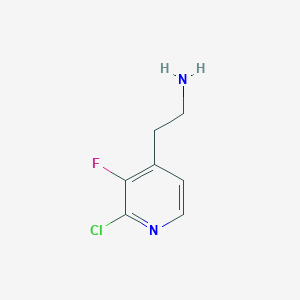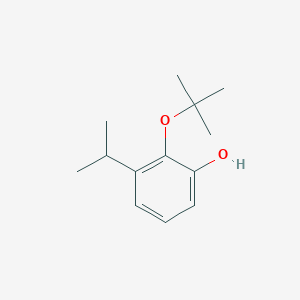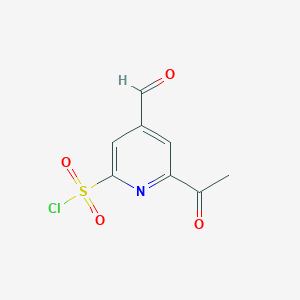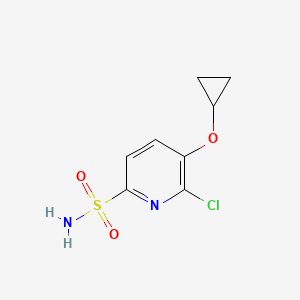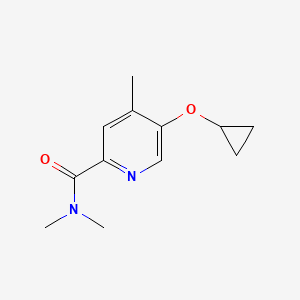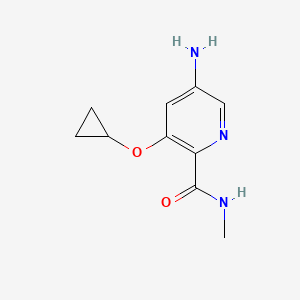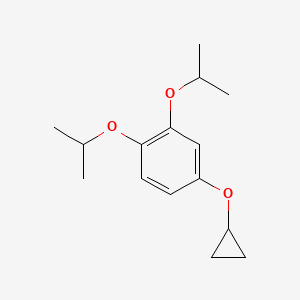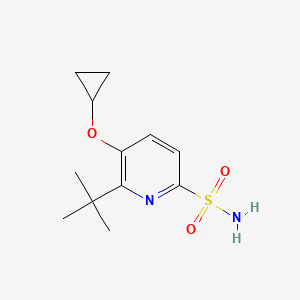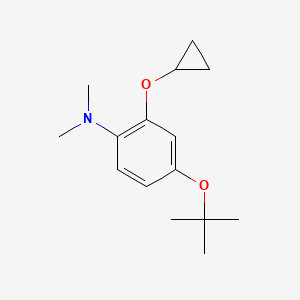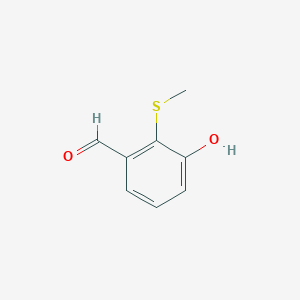
3-Hydroxy-2-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . . This compound is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzaldehyde ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of 3-Hydroxy-2-(methylsulfanyl)benzaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and methylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(methylsulfanyl)benzaldehyde involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and methylsulfanyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its effects on cellular processes.
Comparación Con Compuestos Similares
- 2-Hydroxy-3-(methylsulfanyl)benzaldehyde
- 2-Hydroxy-5-(methylsulfanyl)benzaldehyde
- 3-Hydroxy-2-(methylthio)benzaldehyde
Comparison: 3-Hydroxy-2-(methylsulfanyl)benzaldehyde is unique due to the specific positioning of the hydroxyl and methylsulfanyl groups on the benzaldehyde ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the hydroxyl group at the 3-position and the methylsulfanyl group at the 2-position provides unique properties that are not observed in other isomers.
Propiedades
Fórmula molecular |
C8H8O2S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
3-hydroxy-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 |
Clave InChI |
VPIXQGZAZKBXLC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=C1O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


